molecular formula C10H6BrClN2 B13126279 5-Bromo-6-chloro-3,4'-bipyridine CAS No. 82718-35-2

5-Bromo-6-chloro-3,4'-bipyridine

Cat. No.: B13126279
CAS No.: 82718-35-2
M. Wt: 269.52 g/mol
InChI Key: WISXSBMINIQMOM-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3,4’-bipyridine: is a heterocyclic organic compound with the molecular formula C10H6BrClN2 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a bromopyridine with a chloropyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 5-Bromo-6-chloro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3,4’-bipyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated bipyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-6-chloro-3,4’-bipyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce a desired effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-6’-chloro-3,3’-bipyridine
  • 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 6-Bromo-2,2’-bipyridine

Uniqueness

5-Bromo-6-chloro-3,4’-bipyridine is unique due to its specific substitution pattern on the bipyridine scaffold. This unique arrangement of bromine and chlorine atoms can influence the compound’s reactivity, coordination behavior, and overall properties, making it distinct from other bipyridine derivatives .

Properties

CAS No.

82718-35-2

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

3-bromo-2-chloro-5-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6BrClN2/c11-9-5-8(6-14-10(9)12)7-1-3-13-4-2-7/h1-6H

InChI Key

WISXSBMINIQMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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